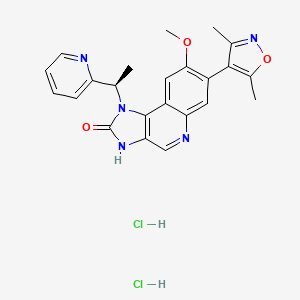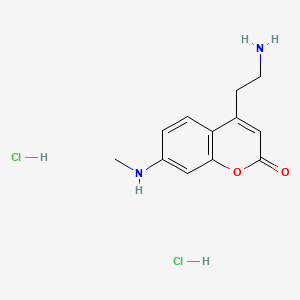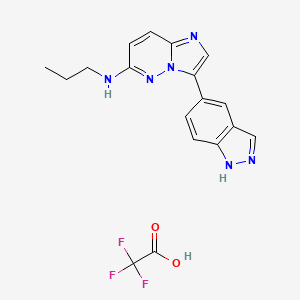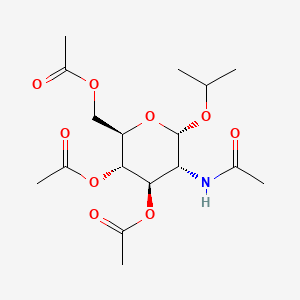
Pyrrolidino PAF C-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidino PAF C-16 is a synthetic analogue of PAF C-16 . It is a potent mediator of PAF-like activities, including hypotension and platelet aggregation . It has been found to have hypohematic effects .
Molecular Structure Analysis
The molecular formula of Pyrrolidino PAF C-16 is C28H56NO7P . It contains a total of 93 bonds, including 37 non-H bonds, 2 multiple bonds, 26 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 positively charged N, 1 quaternary N, 1 aliphatic ether, 1 phosphate/thiophosphate, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
Pyrrolidino PAF C-16 is a lyophilized powder . It has a molecular weight of 549.7 g/mol . It is soluble up to 25mg/ml in PBS .Aplicaciones Científicas De Investigación
Pyrrolidino PAF C-16: A Comprehensive Analysis of Scientific Research Applications
Platelet Aggregation Mediation: This compound acts as a potent mediator of platelet aggregation. It is approximately 3-10 times more potent than PAF itself in this activity, highlighting its significance in studies related to blood coagulation and cardiovascular health .
Inflammation and Immune Response: PAF C-16, the natural analog of Pyrrolidino PAF C-16, is involved in inflammatory responses and is secreted by various cell types. It activates polymorphonuclear leucocytes and monocytes via specific cell surface receptors, which is crucial for understanding inflammatory diseases .
Neutrophil Migration: It mediates neutrophil migration, an essential process in the immune response, particularly in wound healing and infection control. This makes it a valuable compound for research in immunology .
Reactive Oxygen Species (ROS) Production: The compound plays a role in the production of ROS and IL-6 in human macrophages. These are vital components of the body’s defense mechanism against pathogens .
Pathological Process Involvement: PAF C-16 is involved in several pathological processes such as necrotizing enterocolitis, general inflammation, asthma, and allergies. Studying its synthetic analog can provide insights into these conditions .
Cardiovascular Research: Given its effects on blood pressure and platelet aggregation, Pyrrolidino PAF C-16 is significant for cardiovascular research, particularly in understanding hypertension and the development of anti-hypertensive drugs .
Pharmacological Studies: As a synthetic analog of PAF C-16 with potent PAF-like activities, Pyrrolidino PAF C-16 is used in pharmacological studies to explore new therapeutic approaches for diseases where PAF plays a role .
美国APExBIO中文官网 - Pyrrolidino PAF C-16 Amerigo Scientific - Pyrrolidino PAF C-16 Cayman Chem - PAF C-16 (CAS 74389-68-7) Cayman Chem - Pyrrolidino PAF C-16 (CAS 91021-63-5)
Mecanismo De Acción
Target of Action
Pyrrolidino PAF C-16 is a synthetic analog of Platelet Activating Factor (PAF C-16), a phospholipid mediator of inflammation . The primary targets of Pyrrolidino PAF C-16 are polymorphonuclear leucocytes and monocytes . These cells play a crucial role in the body’s immune response, and their activation can lead to various physiological changes .
Mode of Action
Pyrrolidino PAF C-16 interacts with its targets via specific cell surface receptors . This interaction stimulates the production of active oxygen species by human monocyte-derived macrophages . It also has a potent hypotensive activity, being 3-10 times more potent than natural PAF in this activity .
Biochemical Pathways
The activation of polymorphonuclear leucocytes and monocytes by Pyrrolidino PAF C-16 can lead to the secretion of various inflammatory mediators . These mediators can then affect various biochemical pathways, leading to downstream effects such as inflammation and hypotension .
Result of Action
The activation of polymorphonuclear leucocytes and monocytes by Pyrrolidino PAF C-16 leads to various cellular effects . For instance, it can stimulate the production of active oxygen species by human monocyte-derived macrophages . Additionally, it has a potent hypotensive effect, being able to dose-dependently decrease blood pressure .
Propiedades
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLCUIJMABRFJ-MUUNZHRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)
![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)


![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)


